Muqubilone Exhibits 4-Fold Lower Anti-HSV-1 Potency than Muqubilin, Defining a Distinct Antiviral Activity Tier
In a direct head-to-head comparison within the same study, muqubilone (compound 1) and muqubilin were evaluated against herpes simplex virus type 1 (HSV-1) using a plaque reduction assay in Vero cells. Muqubilone exhibited an ED₅₀ of 30 µg/mL, whereas muqubilin achieved an ED₅₀ of 7.5 µg/mL . This 4-fold difference in potency is meaningful for assay design and for researchers seeking to dissect structure–activity relationships within the norsesterterpene peroxide class.
| Evidence Dimension | Anti-HSV-1 activity (ED₅₀) |
|---|---|
| Target Compound Data | 30 µg/mL |
| Comparator Or Baseline | Muqubilin: 7.5 µg/mL |
| Quantified Difference | 4-fold lower potency (muqubilone vs. muqubilin) |
| Conditions | Plaque reduction assay in Vero cells (HSV-1) |
Why This Matters
Procurement of muqubilone rather than muqubilin is warranted when experimental designs require a lower-potency HSV-1 active comparator or when investigating the contribution of the C-13/C-14 ketone to antiviral activity.
- [1] El Sayed KA, Hamann MT, Hashish NE, Shier WT, Kelly M, Khan AA. Antimalarial, antiviral, and antitoxoplasmosis norsesterterpene peroxide acids from the Red Sea sponge Diacarnus erythraeanus. J Nat Prod. 2001 Apr;64(4):522-4. doi: 10.1021/np000529+. View Source
